- Direct reversible decarboxylation from stable organic acids in dimethylformamide solution, Science (Washington, 2020, 369(6503), 557-561
Cas no 64577-25-9 (HYDROCINNAMIC ACID(1-13C, 99%))
64577-25-9 structure
Product Name:HYDROCINNAMIC ACID(1-13C, 99%)
Número CAS:64577-25-9
MF:C9H10O2
Megavatios:151.167157649994
CID:5466703
Update Time:2023-08-22
HYDROCINNAMIC ACID(1-13C, 99%) Propiedades químicas y físicas
Nombre e identificación
-
- HYDROCINNAMIC ACID(1-13C, 99%)
- 3-Phenylpropanoic-1-13C acid
-
- Renchi: 1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i9+1
- Clave inchi: XMIIGOLPHOKFCH-QBZHADDCSA-N
- Sonrisas: C1=CC(CC[13C](=O)O)=CC=C1
HYDROCINNAMIC ACID(1-13C, 99%) Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm
1.2R:HCl, S:H2O, acidify
1.2R:HCl, S:H2O, acidify
Referencia
Métodos de producción 2
Condiciones de reacción
1.1S:Et2O, rt → 0°C; 1 h, 0°C → rt
Referencia
- Fragment Couplings via CO2 Extrusion-Recombination: Expansion of a Classic Bond-Forming Strategy via Metallaphotoredox, Journal of the American Chemical Society, 2015, 137(37), 11938-11941
Métodos de producción 3
Condiciones de reacción
1.1S:DMSO
1.2R:NaOH, S:H2O
1.3R:HCl
1.2R:NaOH, S:H2O
1.3R:HCl
Referencia
- Synthesis and acidity constants of 13CO2H-labeled mono and dipyrrole carboxylic acids. pKa from 13C-NMR, Tetrahedron, 1995, 51(6), 1607-22
Métodos de producción 4
Condiciones de reacción
1.1R:KOH, S:H2O
Referencia
- Organic photochemistry. 91. Photoinduced methyl migrations of methylindenes in the gas phase, Journal of the American Chemical Society, 1991, 113(9), 3519-25
Métodos de producción 5
Condiciones de reacción
1.1R:NaOBu-t, R:t-BuOH, R:S:NMP, 24 h, 25°C, 1 atm
Referencia
- Visible-light-driven anti-Markovnikov hydrocarboxylation of acrylates and styrenes with CO2, CCS Chemistry, 2021, 3(6), 1746-1756
Métodos de producción 6
Condiciones de reacción
1.1R:18-Crown-6, S:DMF, 48 h, 135°C, 1 atm
1.2R:HCl, S:H2O, acidify
1.2R:HCl, S:H2O, acidify
Referencia
- Direct reversible decarboxylation from stable organic acids in solution, ChemRxiv, 2020, From ChemRxiv, 1-11
Métodos de producción 7
Condiciones de reacción
1.1C:(o-MeC6H4)3P, C:Pd2(dba)3, S:PhMe
1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C
1.3R:H2O, 2 h, 75°C
1.2R:4-DMAP, C:12107-56-1, C:131274-22-1, S:NMP, 5 min, 75°C; overnight, 75°C
1.3R:H2O, 2 h, 75°C
Referencia
- Palladium-Catalyzed Carbon Isotope Exchange on Aliphatic and Benzoic Acid Chlorides, Journal of the American Chemical Society, 2018, 140(46), 15596-15600
Métodos de producción 8
Condiciones de reacción
1.1R:Mg, S:Et2O
1.2
1.3R:HCl, S:H2O
1.2
1.3R:HCl, S:H2O
Referencia
- Synthesis of 1-13C-1-indanone and 2-13C-1,2,3,4-tetrahydroquinoline, Journal of Labelled Compounds and Radiopharmaceuticals, 1985, 22(8), 837-42
HYDROCINNAMIC ACID(1-13C, 99%) Raw materials
- 2-Phenethylmagnesium bromide -
- [13C]-9-Methylfluorene-9-carbonyl chloride
- 3-phenylpropanoyl chloride
- Potassium Cyanide-13C
- Propanedioic acid, 2-(phenylmethyl)-, potassium salt (1:2)
- Carbon-13C dioxide
- Benzenepropanenitrile-cyano-13C (9CI)
HYDROCINNAMIC ACID(1-13C, 99%) Preparation Products
HYDROCINNAMIC ACID(1-13C, 99%) Literatura relevante
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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